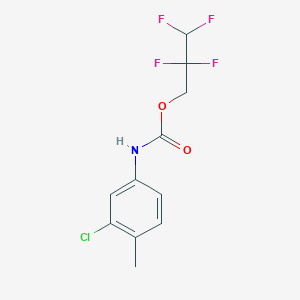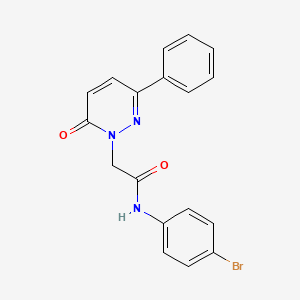
(3-CHLORO-4-METHYL-PHENYL)-CARBAMIC ACID 2,2,3,3-TETRAFLUORO-PROPYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamic acid moiety, and a tetrafluorinated propyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methyl-aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Carbamoylation: The amine is then reacted with phosgene or a suitable carbamoyl chloride to form the carbamic acid derivative.
Esterification: The final step involves the esterification of the carbamic acid derivative with 2,2,3,3-tetrafluoro-propanol under acidic or basic conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Steviol glycoside: The chemical compounds responsible for the sweet taste of the leaves of the Stevia plant.
Uniqueness
(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester is unique due to its combination of a chlorinated aromatic ring, a carbamic acid moiety, and a tetrafluorinated propyl ester group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-(3-chloro-4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO2/c1-6-2-3-7(4-8(6)12)17-10(18)19-5-11(15,16)9(13)14/h2-4,9H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRPLPXUFFDLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5622090.png)
![(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5622104.png)
![(3S*,4S*)-1-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622106.png)
![N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}acetamide](/img/structure/B5622111.png)
![1-butyl-3-cyclopropyl-5-[(1R*,2R*)-2-phenylcyclopropyl]-1H-1,2,4-triazole](/img/structure/B5622116.png)
![1-(2-furylmethyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622130.png)

![N,N-DIETHYL-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE](/img/structure/B5622144.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5622155.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5622164.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5622188.png)
![N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5622191.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-3,5-difluoropyridine](/img/structure/B5622198.png)
